molecular formula C8H11N3O2 B13519448 methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B13519448
M. Wt: 181.19 g/mol
InChI Key: RTYZJQDMESGGFM-UHFFFAOYSA-N
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Description

Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine ring at the [3,4-b] position. The methyl ester group at the 4-position of the pyridine ring contributes to its solubility and reactivity profile, making it a versatile intermediate in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)5-2-3-9-7-6(5)4-10-11-7/h4-5H,2-3H2,1H3,(H2,9,10,11)

InChI Key

RTYZJQDMESGGFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCNC2=C1C=NN2

Origin of Product

United States

Chemical Reactions Analysis

Methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pharmacological Potential

  • Patent Analogs (EP 2023/39): Pyrazolo-pyridine derivatives in the patent exhibit substitutions (e.g., dimethylamino-pyrrolidine, morpholin-4-yl) that enhance receptor affinity or metabolic stability. The target compound’s methyl ester could serve as a prodrug, with hydrolysis yielding a bioactive carboxylic acid .
  • Comparison to Energetic Compounds (e.g., DNTF) : Unlike nitro-rich compounds (e.g., DNTF, used in explosives), the target compound lacks nitro groups, directing its utility toward therapeutic rather than energetic applications .

Biological Activity

Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to highlight its pharmacological potential, particularly in the realms of cancer therapy and enzyme inhibition.

Structural Characteristics and Synthesis

The compound features a pyrazolo-pyridine core that can be modified to enhance its biological activity. Recent advancements in synthetic methodologies have facilitated the development of derivatives with improved potency and selectivity. For instance, structural modifications at the 4-position of the carboxylate group have been shown to significantly affect biological outcomes.

1. Anticancer Activity

Methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate and its derivatives have been investigated for their anticancer properties. A study demonstrated that certain derivatives exhibited potent antiproliferative effects against various cancer cell lines including A172, U87MG, A375, and Panc0504 with IC50 values in the low micromolar range (0.75–4.15 μM) . Notably, these compounds were found to inhibit tumor growth in vivo without affecting normal cells or inducing systemic toxicity .

2. Enzyme Inhibition

The compound has also been identified as an effective inhibitor of TBK1 (TANK-binding kinase 1), a critical regulator in immune response and cancer signaling pathways. One derivative showed an IC50 value of 0.2 nM against TBK1 and effectively inhibited downstream interferon signaling in THP-1 and RAW264.7 cells . This highlights its potential as a lead compound for immune-related therapies.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives:

Substituent Position Effect on Activity
1-positionModifications lead to varying degrees of enzyme inhibition
4-positionCritical for anticancer activity; bulky groups enhance potency
Hydrophobic tailsInfluence binding affinity to target enzymes

Studies indicate that steric factors and electronic properties of substituents at these positions are pivotal in determining the efficacy of the compounds .

Case Study 1: Antiproliferative Effects

In a controlled experiment assessing the antiproliferative effects of methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate derivatives on cancer cell lines:

  • Cell Lines Tested : A172, U87MG, A375
  • IC50 Values : Ranged from 0.75 μM to 4.15 μM
  • Mechanism : Induction of apoptosis and inhibition of angiogenesis were observed as mechanisms of action .

Case Study 2: TBK1 Inhibition

A derivative was tested for its ability to inhibit TBK1:

  • IC50 Value : 0.2 nM
  • Cell Models : THP-1 and RAW264.7
  • Outcome : Significant reduction in interferon signaling pathways was noted .

Q & A

Basic: What are the established synthetic routes for methyl 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or through multi-step protocols involving pyrazole and pyridine ring formation. For example, ethyl analogs (e.g., ethyl pyrazolo[3,4-c]pyridine-3-carboxylate) are synthesized by reacting 5-azido-pyrazole-4-carbaldehydes with hydrazine hydrate under reflux in ethanol, followed by HCl treatment to form hydrochloride salts . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reactants to minimize byproducts. Yield improvements (>70%) are achieved via controlled addition of iodine as a catalyst in cyclization steps .

Basic: How is the structural integrity of this compound validated in synthetic chemistry research?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methyl ester peaks at δ 3.7–3.9 ppm, pyridine ring protons at δ 7.1–8.3 ppm) .
  • X-ray Crystallography : Resolves bicyclic frameworks (pyrazole fused to pyridine) and confirms carboxylate positioning .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~250–300) align with calculated molecular weights .

Basic: What in vitro assays are recommended for preliminary biological activity screening?

Methodological Answer:

  • Enzyme Inhibition Assays : Test kinase or protease inhibition using fluorogenic substrates (e.g., ATPase activity assays at 10–100 µM concentrations) .
  • Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced: How can researchers elucidate the mechanism of action for kinase inhibition observed in related pyrazolo-pyridine derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or CDK2). Key residues (e.g., Lys33, Glu81) may form hydrogen bonds with the carboxylate group .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D, kon_{on}/koff_{off}) between the compound and purified kinase domains .
  • Kinase Profiling Panels : Screen against 50–100 kinases to identify selectivity patterns (e.g., inhibition of FLT3 or VEGFR2 at <1 µM) .

Advanced: How can contradictory data on substituent effects (e.g., methyl vs. ethyl groups) in biological activity be resolved?

Methodological Answer:

  • SAR Studies : Systematically vary substituents (e.g., methyl, ethyl, aryl groups) and correlate with activity trends. For example, methyl esters may enhance solubility but reduce membrane permeability compared to ethyl analogs .
  • Free Energy Calculations : Use molecular dynamics (MD) simulations to quantify substituent contributions to binding (e.g., ΔG calculations for methyl vs. trifluoromethyl groups) .
  • Meta-Analysis : Compare data across studies using standardized assays (e.g., consistent ATP concentrations in kinase assays) to reduce variability .

Advanced: What computational strategies are effective for predicting metabolic stability of this compound?

Methodological Answer:

  • ADMET Prediction Tools : Software like SwissADME or Schrödinger’s QikProp estimates metabolic liabilities (e.g., CYP450 interactions, half-life). The carboxylate group may undergo glucuronidation, reducing bioavailability .
  • Density Functional Theory (DFT) : Calculate electron density maps to identify vulnerable sites for oxidative metabolism (e.g., pyridine N-oxidation) .
  • In Silico Metabolite Prediction : Use GLORY or Meteor Nexus to simulate Phase I/II metabolites .

Advanced: How can synthetic routes be scaled for gram-to-kilogram production without compromising purity?

Methodological Answer:

  • Flow Chemistry : Continuous synthesis minimizes batch variability. For example, azide-alkyne cycloadditions under flow conditions improve yield (>85%) and reduce reaction time .
  • Quality Control : Implement inline HPLC monitoring to track intermediates and ensure purity >95% .
  • Green Chemistry : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

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